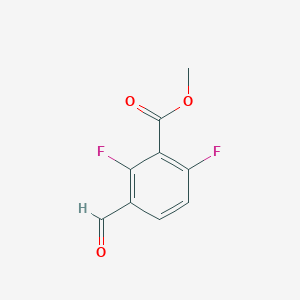

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three nitrogen atoms, one sulfur atom, and one carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have also been studied .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, has been reported . The structure consists of a thiadiazole ring with an amino group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, have been reported . It is a solid with a melting point of 223-228 °C .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

1,3,4-Thiadiazole and its derivatives, including methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, are recognized for their broad pharmacological potential. These compounds serve as pharmacophore scaffolds, exhibiting a wide array of pharmacological activities. Their ability to undergo various chemical modifications makes them crucial components in medicinal chemistry. These heterocycles are considered pivotal in expressing pharmacological activity, with applications ranging from antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, to antiviral activities. The combination of the 1,3,4-thiadiazole core with other heterocycles often results in a synergistic effect, enhancing their pharmacological efficacy. The diversity of these activities underscores the importance of these scaffolds as structural matrices for developing new drug-like molecules M. Lelyukh, 2019.

Versatile Biological Activities

2,5-Disubstituted-1,3,4-thiadiazole derivatives, a category that includes this compound, have demonstrated significant biological activities. The presence of the toxophoric N2C2S moiety is believed to confer these compounds with unique properties. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules by combining different molecules into a single framework has led to compounds with intriguing biological profiles P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015.

Synthetic Strategies and Biological Significance

The synthesis of 1,3,4-thiadiazolines and related compounds has been extensively studied due to their pharmaceutical significance. These compounds are known for their biological activity against various fungal and bacterial strains, highlighting their relevance in the development of new therapeutic agents. The diverse synthetic strategies employed in producing these compounds underscore their significance in pharmaceutical research M. Yusuf, P. Jain, 2014.

Implications in Medicinal Chemistry

The quinazoline-4(3H)-one derivatives, which include structures related to 1,3,4-thiadiazole, are of significant interest in medicinal chemistry. These compounds have shown antibacterial activity against various bacterial strains, indicating their potential as medicinal agents. The design of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones highlights the innovative approaches in synthesizing compounds with potential medicinal applications B. K. Tiwary, Kiran Pradhan, A. Nanda, R. Chakraborty, 2016.

Wirkmechanismus

Target of Action

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole scaffold It’s known that 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity against certain strains . They also target the respiratory system .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with multiple receptors, altering their function .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of fluorine into a molecule can influence its intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .

Result of Action

1,3,4-thiadiazole derivatives have shown anticancer properties , suggesting that they may induce cell death in cancer cells.

Action Environment

It’s known that the structural moiety of the trifluoromethyl group has various classes of bioactive organic molecules, which exhibit a wide range of biological properties .

Safety and Hazards

Zukünftige Richtungen

The development of new compounds based on the thiadiazole scaffold is a promising area of research. For instance, the synthesis of novel [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This suggests that “methyl 5-amino-1,3,4-thiadiazole-2-carboxylate” and similar compounds could be further explored for their potential applications in various fields, including medicinal chemistry and drug discovery .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves the reaction of thiosemicarbazide with ethyl chloroformate to form ethyl N-(1,3,4-thiadiazol-2-yl)carbamate, which is then treated with methyl iodide to yield the final product.", "Starting Materials": [ "Thiosemicarbazide", "Ethyl chloroformate", "Methyl iodide" ], "Reaction": [ "Thiosemicarbazide is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(1,3,4-thiadiazol-2-yl)carbamate.", "The resulting ethyl N-(1,3,4-thiadiazol-2-yl)carbamate is then treated with methyl iodide in the presence of a base such as potassium carbonate to yield methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.", "The final product can be purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS-Nummer |

227958-69-2 |

Molekularformel |

C4H5N3O2S |

Molekulargewicht |

159.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.